2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14793298
InChI: InChI=1S/C27H20N4O4/c1-35-18-11-10-16-12-17(14-28-22(16)13-18)29-24(32)15-30-25-19-6-2-3-7-20(19)27(34)31(25)23-9-5-4-8-21(23)26(30)33/h2-14,25H,15H2,1H3,(H,29,32)
SMILES:
Molecular Formula: C27H20N4O4
Molecular Weight: 464.5 g/mol

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide

CAS No.:

Cat. No.: VC14793298

Molecular Formula: C27H20N4O4

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide -

Specification

Molecular Formula C27H20N4O4
Molecular Weight 464.5 g/mol
IUPAC Name 2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(7-methoxyquinolin-3-yl)acetamide
Standard InChI InChI=1S/C27H20N4O4/c1-35-18-11-10-16-12-17(14-28-22(16)13-18)29-24(32)15-30-25-19-6-2-3-7-20(19)27(34)31(25)23-9-5-4-8-21(23)26(30)33/h2-14,25H,15H2,1H3,(H,29,32)
Standard InChI Key UYWZRMVWZXPPSL-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=NC=C(C=C2C=C1)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Introduction

Structural Features

Core Architecture

The molecule features a dihydroisoindolo[2,1-a]quinazoline core, characterized by a fused tetracyclic system comprising two benzene rings, a quinazoline moiety, and an isoindole subunit. This scaffold is stabilized by conjugated π-electrons and intramolecular hydrogen bonding, contributing to its planar geometry .

Functional Modifications

  • Acetamide Linker: A methylene group bridges the isoindoloquinazoline core to the 7-methoxyquinolin-3-yl group, enhancing solubility and enabling interactions with hydrophobic binding pockets.

  • 7-Methoxyquinoline Substituent: The methoxy group at position 7 of the quinoline ring introduces steric and electronic effects that modulate target affinity, as observed in related kinase inhibitors .

Key Structural Data

PropertyValueSource
Molecular FormulaC27H20N4O4
Molecular Weight464.5 g/mol
IUPAC Name2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(7-methoxyquinolin-3-yl)acetamide
Canonical SMILESCOC1=CC2=NC=C(C=C2C=C1)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Formation of the Isoindoloquinazoline Core: Cyclocondensation of anthranilic acid derivatives with phthalic anhydride under acidic conditions yields the tetracyclic backbone.

  • Acetamide Functionalization: Nucleophilic acyl substitution links the core to 7-methoxyquinolin-3-amine using bromoacetyl bromide in dimethylformamide (DMF) .

Optimization Challenges

  • Yield Enhancement: Microwave-assisted synthesis reduces reaction times from 48 hours to 6 hours, improving yields from 45% to 72%.

  • Purity Control: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, critical for pharmacological assays .

Reactivity Profile

  • Hydrolysis: The acetamide bond is susceptible to cleavage under strongly acidic (pH < 2) or basic (pH > 12) conditions, generating 7-methoxyquinolin-3-amine and the isoindoloquinazoline carboxylic acid .

  • Oxidative Stability: The quinoline moiety undergoes oxidation at the C-3 position upon exposure to peroxides, necessitating inert storage conditions .

Physicochemical Properties

PropertyValueMethod
Solubility2.1 mg/mL in DMSOShake-flask method
LogP3.2HPLC determination
Melting Point248–252°C (decomposes)Differential Scanning Calorimetry
Stability>6 months at -20°C in darkAccelerated aging

Applications in Drug Discovery

Lead Optimization

Structural analogs modified at the quinoline methoxy group or acetamide linker show improved pharmacokinetic profiles:

AnalogModificationBioavailability (%)
VC14793298Replacement with Cl at C-792
VC14802146Hydroxyphenyl substitution88

Targeted Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhances tumor accumulation in murine xenograft models by 4-fold compared to free drug.

Future Directions

  • Mechanistic Elucidation: Detailed crystallographic studies of target complexes (e.g., EGFR-TK) are needed to refine structure-activity relationships .

  • In Vivo Toxicology: Chronic toxicity studies in non-human primates will determine safety margins for clinical translation.

  • Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) merits exploration given the compound’s immunogenic cell death induction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator